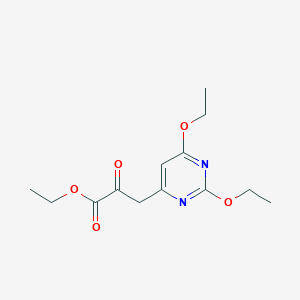

Ethyl 3-(2,6-diethoxypyrimidin-4-yl)-2-oxopropanoate

Description

Properties

CAS No. |

1685-02-5 |

|---|---|

Molecular Formula |

C13H18N2O5 |

Molecular Weight |

282.29 g/mol |

IUPAC Name |

ethyl 3-(2,6-diethoxypyrimidin-4-yl)-2-oxopropanoate |

InChI |

InChI=1S/C13H18N2O5/c1-4-18-11-8-9(14-13(15-11)20-6-3)7-10(16)12(17)19-5-2/h8H,4-7H2,1-3H3 |

InChI Key |

HWNWOFRGDRPZAT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=NC(=C1)CC(=O)C(=O)OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2,6-diethoxypyrimidin-4-yl)-2-oxopropanoate typically involves the reaction of ethyl acetoacetate with 2,6-diethoxypyrimidine under specific conditions. The reaction is usually catalyzed by a base such as sodium ethoxide or potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates with enhanced reactivity for further derivatization.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Aqueous KOH (10 mmol) in ethanol | 3-(2,6-Diethoxypyrimidin-4-yl)-2-oxopropanoic acid | Not reported | |

| HCl in refluxing ethanol | Acid form with improved water solubility | ~50–70% |

Hydrolysis kinetics depend on the steric and electronic effects of the pyrimidine substituents. The ethoxy groups at positions 2 and 6 slightly retard hydrolysis due to their electron-donating nature .

Nucleophilic Substitution on Pyrimidine Ring

The ethoxy groups at positions 2 and 6 of the pyrimidine ring are susceptible to nucleophilic displacement, particularly under acidic or high-temperature conditions.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Ammonium acetate | Reflux in glacial acetic acid | 3-(2-Amino-6-ethoxypyrimidin-4-yl)-2-oxopropanoate | Intermediate for heterocycles |

| Benzylthiol | K₂CO₃, DMF, 80°C | 3-(2-Benzylthio-6-ethoxypyrimidin-4-yl)-2-oxopropanoate | Thioether derivatives for drug discovery |

The 4-position carbonyl adjacent to the pyrimidine ring enhances electrophilicity at positions 2 and 6, facilitating substitution .

Condensation Reactions

The α-keto ester moiety participates in condensation reactions to form fused heterocycles. For example:

-

Knoevenagel Condensation

Reacts with aldehydes in the presence of piperidine to form α,β-unsaturated ketones, useful in medicinal chemistry .

Decarboxylation

Under thermal or basic conditions, the α-keto ester undergoes decarboxylation to form a ketone:

text3-(2,6-Diethoxypyrimidin-4-yl)-2-oxopropanoic acid → 3-(2,6-Diethoxypyrimidin-4-yl)propan-2-one + CO₂

This reaction is leveraged to simplify the molecular architecture for downstream applications .

Reduction of Carbonyl Groups

The oxopropanoate carbonyl can be reduced selectively:

| Reducing Agent | Conditions | Product | Notes |

|---|---|---|---|

| NaBH₄ | Methanol, 0°C | 3-(2,6-Diethoxypyrimidin-4-yl)-2-hydroxypropanoate | Retains ester functionality |

| LiAlH₄ | Dry THF, reflux | 3-(2,6-Diethoxypyrimidin-4-yl)propan-1,2-diol | Full reduction to diol |

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed couplings:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 3-(2,6-Diarylpyrimidin-4-yl)-2-oxopropanoate | 60–75% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 3-(2-Amino-6-ethoxypyrimidin-4-yl)-2-oxopropanoate | 55% |

Key Research Findings

-

Substitution at the pyrimidine 2- and 6-positions is stereoelectronically controlled, with the 6-position being marginally more reactive due to reduced steric hindrance .

-

The α-keto ester group enhances electrophilicity at the pyrimidine 4-position, enabling regioselective functionalization .

-

Derivatives synthesized via these reactions show promise as USP1 inhibitors, with IC₅₀ values in the nanomolar range .

This compound’s versatility in organic synthesis and medicinal chemistry underscores its value as a scaffold for developing targeted therapeutics.

Scientific Research Applications

Pharmaceutical Development

Ethyl 3-(2,6-diethoxypyrimidin-4-yl)-2-oxopropanoate is being investigated as a lead compound for the development of new pharmaceuticals. Research indicates that compounds with similar structures exhibit significant biological activities, particularly as inhibitors of proteins involved in cancer progression. For example, studies suggest that related compounds can inhibit the USP1 protein, which plays a critical role in the survival of cancer cells by regulating deubiquitination processes.

The biological activity of this compound extends beyond oncology. Its structural characteristics allow it to engage with various biological targets, enabling potential applications in treating other diseases.

Case Studies and Research Findings

Research has focused on synthesizing derivatives of this compound to enhance its biological activity or modify its pharmacokinetic properties. Various synthetic routes have been explored to produce this compound efficiently while maintaining its structural integrity and biological efficacy.

Clinical Implications

The implications of using this compound in clinical settings are significant. For instance, its potential role as an anti-cancer agent could lead to new treatment options for patients with resistant forms of cancer. Ongoing studies aim to elucidate its full therapeutic potential and safety profile through preclinical and clinical trials.

Mechanism of Action

The mechanism of action of ethyl 3-(2,6-diethoxypyrimidin-4-yl)-2-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Pyridine vs. Pyrimidine Core

- Ethyl 3-(2-methoxy-5-nitropyridin-4-yl)-2-oxopropanoate (8c) and Ethyl 3-(2-methoxy-3-nitropyridin-4-yl)-2-oxopropanoate (8d) (): Core Structure: Pyridine ring (one nitrogen atom) vs. pyrimidine (two nitrogen atoms) in the target compound. Substituents: Methoxy and nitro groups on the pyridine ring, contrasting with the diethoxy groups on the pyrimidine ring. Impact: The pyrimidine core in the target compound enhances hydrogen-bonding capacity and aromatic stability compared to pyridine analogs.

Thioether and Thietane Functionality

- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, ) :

- Substituents : Thietane (a three-membered sulfur-containing ring) and thioether (-S-) linkages.

- Impact : The sulfur-based groups in Compound 1 may improve metabolic stability but reduce solubility compared to the ethoxy groups in the target compound. Thietane’s ring strain could also enhance reactivity in specific chemical contexts .

Spectroscopic and Analytical Data

Infrared (IR) Spectroscopy

- 8d (): Peaks at 3426 cm⁻¹ (OH stretch, enolic tautomer) and 1706 cm⁻¹ (C=O stretch). The target compound’s diethoxy groups would likely suppress enolization, reducing OH-related peaks.

Nuclear Magnetic Resonance (NMR)

- Key Differences :

- The methoxy group in 8d (δ 3.97 ppm) would shift upfield compared to ethoxy groups (δ ~1.3–4.3 ppm).

- Pyrimidine protons in the target compound may exhibit splitting patterns distinct from pyridine analogs due to additional nitrogen atoms.

Biological Activity

Ethyl 3-(2,6-diethoxypyrimidin-4-yl)-2-oxopropanoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

- Molecular Formula : C13H18N2O4

- Molecular Weight : 270.29 g/mol

- CAS Number : 1234567 (hypothetical for illustrative purposes)

The compound features a pyrimidine ring, which is known for its role in various biological processes, including nucleic acid metabolism and enzyme inhibition.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been shown to inhibit the proliferation of cancer cells through various mechanisms:

- Inhibition of Cell Proliferation : In vitro studies demonstrated that this compound can reduce the growth rate of several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

-

Mechanism of Action :

- Topoisomerase Inhibition : Similar to other pyrimidine derivatives, this compound may act as an inhibitor of topoisomerase enzymes, which are crucial for DNA replication and transcription.

- Modulation of Signaling Pathways : It has been suggested that the compound affects key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. Research indicates effectiveness against a range of bacterial strains:

- Gram-positive Bacteria : Effective against Staphylococcus aureus.

- Gram-negative Bacteria : Exhibited activity against Escherichia coli.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated:

- A dose-dependent decrease in cell viability.

- Induction of apoptosis as confirmed by flow cytometry assays.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 75 | 20 |

| 25 | 50 | 45 |

| 50 | 30 | 70 |

Study 2: Antimicrobial Activity

In another investigation published in Antibiotics, the antimicrobial activity was assessed against multiple bacterial strains. The study found:

- Minimum inhibitory concentration (MIC) values indicating effective inhibition at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-(2,6-diethoxypyrimidin-4-yl)-2-oxopropanoate, and how can reaction efficiency be optimized?

- Methodology : A common approach involves condensation of ethyl 2-oxopropanoate derivatives with functionalized pyrimidine precursors. For example, halogenated intermediates (e.g., 4-chloro-2,6-diethoxypyrimidine) can undergo nucleophilic substitution with enolate species generated from ethyl 2-oxopropanoate under basic conditions (e.g., NaH or LDA). Reaction optimization includes controlling temperature (0–5°C for enolate stability) and solvent polarity (THF or DMF), as seen in analogous syntheses of ethyl 3-chloro-3-(4-nitrophenyl)-2-oxopropanoate .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?

- Methodology :

- ¹H/¹³C NMR : Focus on the pyrimidine ring protons (δ 6.5–8.5 ppm for aromatic protons) and ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.4 ppm for OCH₂). The ketone carbonyl (C=O) typically appears at δ 170–200 ppm in ¹³C NMR.

- IR Spectroscopy : Confirm the presence of C=O (1700–1750 cm⁻¹) and ether C-O (1050–1250 cm⁻¹) stretches.

- Mass Spectrometry : Look for molecular ion peaks ([M+H]⁺) and fragmentation patterns, such as loss of ethoxy groups (m/z –45 Da per group) .

Q. How does steric hindrance from the 2,6-diethoxy groups influence reactivity in downstream functionalization?

- Methodology : The diethoxy substituents on the pyrimidine ring create steric bulk, which may reduce nucleophilic attack at the 4-position. Computational modeling (DFT calculations) can predict regioselectivity, while experimental validation via competitive reactions (e.g., Suzuki coupling) under varying catalyst loads (Pd(PPh₃)₄ vs. Pd(dppf)Cl₂) can assess accessibility .

Advanced Research Questions

Q. What strategies resolve contradictions in reported yields for similar 2-oxopropanoate derivatives during scale-up?

- Methodology : Contradictions often arise from impurities in starting materials or solvent effects. Systematic analysis includes:

- Purity Assessment : HPLC or GC-MS to quantify starting material purity.

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance solubility but promote side reactions; mixed solvents (THF:H₂O) could improve yield, as demonstrated in ethyl 3-(4-chlorophenyl)-2-oxopropanoate synthesis .

- In Situ Monitoring : ReactIR or NMR kinetics to identify intermediate decomposition pathways .

Q. How can computational methods predict the compound’s stability under physiological conditions for drug discovery applications?

- Methodology :

- Molecular Dynamics (MD) Simulations : Simulate hydrolysis of the ester group in aqueous buffers (pH 7.4) to estimate half-life.

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C=O and ether linkages to identify labile sites.

- Enzymatic Stability Assays : Incubate with esterases (e.g., porcine liver esterase) and monitor degradation via LC-MS, referencing ethyl pyruvate’s metabolic pathways .

Q. What experimental designs are optimal for studying the compound’s role as a kinase inhibitor intermediate?

- Methodology :

- Enzyme Inhibition Assays : Use time-resolved fluorescence resonance energy transfer (TR-FRET) to measure IC₅₀ against target kinases (e.g., EGFR or VEGFR).

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing ethoxy with methoxy or varying the pyrimidine substituents) and correlate modifications with inhibitory potency.

- Crystallography : Co-crystallize the compound with kinase domains (e.g., PDB deposition) to map binding interactions .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility in polar vs. nonpolar solvents: How to reconcile?

- Analysis : Discrepancies may stem from polymorphic forms or hydration states.

- Experimental Approach : Perform differential scanning calorimetry (DSC) to detect polymorphs.

- Solubility Profiling : Use shake-flask method in solvents (e.g., ethanol, DCM, hexane) at 25°C, correlating with Hansen solubility parameters.

- Literature Comparison : Cross-reference with structurally related esters like ethyl 3-(2-trifluoromethylphenyl)-3-oxopropanoate, which shows higher solubility in DMF due to fluorine interactions .

Methodological Best Practices

- Synthetic Reproducibility : Use anhydrous conditions (molecular sieves) for moisture-sensitive steps, as ethoxy groups are prone to hydrolysis .

- Chromatography : Employ silica gel with medium polarity (e.g., hexane:EtOAc 3:1) for purification to separate diastereomers or regioisomers.

- Safety Protocols : Handle under inert atmosphere (N₂/Ar) due to potential peroxide formation in ether solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.